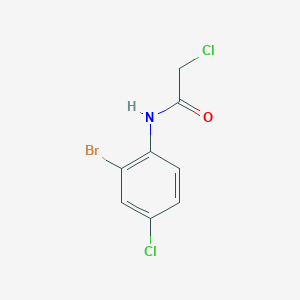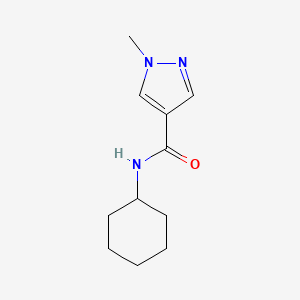
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the cysteine protease cathepsin K, which is involved in the degradation of bone matrix proteins. BCA has been shown to have potential therapeutic applications in the treatment of bone diseases such as osteoporosis and rheumatoid arthritis.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has been extensively used in scientific research as a tool to study the role of cathepsin K in bone metabolism. It has been shown to inhibit the activity of cathepsin K both in vitro and in vivo, leading to a decrease in bone resorption. N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has been used to investigate the mechanism of action of cathepsin K inhibitors and to identify potential therapeutic targets for the treatment of bone diseases.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-chlorophenyl)-2-chloroacetamide involves the inhibition of cathepsin K, which is a lysosomal cysteine protease that is predominantly expressed in osteoclasts. Cathepsin K plays a crucial role in the degradation of bone matrix proteins, including collagen and elastin. Inhibition of cathepsin K by N-(2-bromo-4-chlorophenyl)-2-chloroacetamide leads to a decrease in bone resorption and an increase in bone density.
Biochemical and Physiological Effects
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has been shown to have significant effects on bone metabolism. In animal studies, N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has been shown to increase bone density and reduce bone resorption, leading to an improvement in bone strength. N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of bone diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of cathepsin K, which makes it an ideal tool for studying the role of cathepsin K in bone metabolism. N-(2-bromo-4-chlorophenyl)-2-chloroacetamide is also relatively stable and easy to synthesize, which makes it readily available for use in research. However, N-(2-bromo-4-chlorophenyl)-2-chloroacetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4-chlorophenyl)-2-chloroacetamide. One area of research is the development of more potent and selective cathepsin K inhibitors for the treatment of bone diseases. Another area of research is the investigation of the potential therapeutic applications of N-(2-bromo-4-chlorophenyl)-2-chloroacetamide in other diseases, such as cancer and inflammatory disorders. Additionally, the development of new synthetic methods for N-(2-bromo-4-chlorophenyl)-2-chloroacetamide could lead to improved yields and lower costs, making it more accessible for use in research.
Synthesemethoden
The synthesis of N-(2-bromo-4-chlorophenyl)-2-chloroacetamide involves the reaction of 2-bromo-4-chlorophenyl isocyanate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which reacts with chloroacetyl chloride to form N-(2-bromo-4-chlorophenyl)-2-chloroacetamide. The yield of N-(2-bromo-4-chlorophenyl)-2-chloroacetamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-6-3-5(11)1-2-7(6)12-8(13)4-10/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLJOABHIMNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-chlorophenyl)-2-chloroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)



![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)